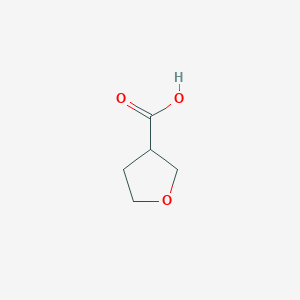

Tetrahydrofuran-3-carboxylic acid

Description

The exact mass of the compound Tetrahydrofuran-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrahydrofuran-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrofuran-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTREHHXSQGWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405339 | |

| Record name | tetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89364-31-8, 66838-42-4 | |

| Record name | tetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-Tetrahydro-3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the NMR Spectral Analysis of Tetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of Tetrahydrofuran-3-carboxylic acid. It includes detailed tables of ¹H and ¹³C NMR data, experimental protocols for data acquisition, and visual diagrams to aid in the understanding of the molecular structure and analytical workflow.

Molecular Structure and Atom Numbering

Tetrahydrofuran-3-carboxylic acid is a heterocyclic compound with a five-membered ether ring and a carboxylic acid substituent at the 3-position. The standardized numbering of the atoms, crucial for the assignment of NMR signals, is presented below.

Caption: Atom numbering for Tetrahydrofuran-3-carboxylic acid.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for Tetrahydrofuran-3-carboxylic acid, typically recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for Tetrahydrofuran-3-carboxylic acid in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 3.00 - 3.15 | m | - |

| H2a, H5a | 3.85 - 4.05 | m | - |

| H2b, H5b | 3.70 - 3.85 | m | - |

| H4a, H4b | 2.10 - 2.30 | m | - |

| COOH | 10.0 - 12.0 | br s | - |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration. The protons on the tetrahydrofuran ring form a complex spin system, often resulting in overlapping multiplets.

Table 2: ¹³C NMR Spectral Data for Tetrahydrofuran-3-carboxylic acid in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 175.0 - 180.0 |

| C2, C5 | 68.0 - 70.0 |

| C3 | 40.0 - 45.0 |

| C4 | 30.0 - 35.0 |

Experimental Protocols

Acquiring high-quality NMR spectra is fundamental for accurate structural elucidation. Below is a detailed methodology for the NMR analysis of Tetrahydrofuran-3-carboxylic acid.

Sample Preparation

A standard protocol for preparing a small molecule sample for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of Tetrahydrofuran-3-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. It can be added directly to the solvent by the manufacturer or added separately.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.

An In-depth Technical Guide on the Mass Spectrometry of Tetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data, experimental protocols, and potential metabolic context of tetrahydrofuran-3-carboxylic acid. This information is critical for researchers involved in metabolomics, drug discovery, and organic acid analysis.

Predicted Mass Spectrometry Data

Due to the limited availability of experimental mass spectra for tetrahydrofuran-3-carboxylic acid in public databases, the following data is a prediction based on established fragmentation patterns of cyclic ethers and carboxylic acids. The molecular weight of tetrahydrofuran-3-carboxylic acid (C₅H₈O₃) is 116.12 g/mol .

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data for Tetrahydrofuran-3-carboxylic Acid

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 116 | Low | [C₅H₈O₃]⁺• | Molecular Ion (M⁺•) |

| 99 | Moderate | [C₅H₇O₂]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid group (M-17).[1][2] |

| 71 | High | [C₄H₇O]⁺ | Loss of the carboxyl group (•COOH) (M-45).[1][2] |

| 70 | Moderate | [C₄H₆O]⁺• | α-cleavage of the tetrahydrofuran ring, with subsequent loss of H₂O from the [C₄H₈O₂]⁺• fragment. |

| 45 | Moderate | [COOH]⁺ | Carboxyl group fragment. |

| 43 | High | [C₃H₇]⁺ or [C₂H₃O]⁺ | Alkyl or acylium ion fragments from ring cleavage. |

Experimental Protocols

The following are detailed methodologies for the analysis of tetrahydrofuran-3-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like carboxylic acids, derivatization is essential.

Sample Preparation and Derivatization:

-

Extraction: Acidify the aqueous sample (e.g., urine, plasma) to a pH below 2 using a strong acid like HCl. Extract the organic acids with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

-

Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Derivatization (Silylation): To the dried residue, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine or acetonitrile. Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid.

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization.

Chromatographic Conditions:

-

Liquid Chromatograph:

-

Column: A column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., silica-based amide or zwitterionic stationary phase) or a reversed-phase C18 column designed for aqueous mobile phases.[3][4]

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) for HILIC, or a high percentage of aqueous phase for reversed-phase, with a gradient to elute the analyte.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40°C.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids ([M-H]⁻).

-

Mass Analyzer: Triple Quadrupole (QqQ) for targeted analysis or high-resolution mass spectrometry (HRMS) like TOF or Orbitrap for accurate mass measurement.

-

Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

-

MS/MS Fragmentation: For structural confirmation, collision-induced dissociation (CID) can be performed on the precursor ion ([M-H]⁻ at m/z 115).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of tetrahydrofuran-3-carboxylic acid.

Predicted Fragmentation Pathway

Caption: Predicted EI fragmentation of tetrahydrofuran-3-carboxylic acid.

Potential Metabolic Pathway

While the specific metabolic fate of tetrahydrofuran-3-carboxylic acid is not well-documented, the metabolism of the parent compound, tetrahydrofuran, involves ring hydroxylation followed by oxidation. It is plausible that tetrahydrofuran-3-carboxylic acid could be a metabolite of a substituted furan or a related compound.

Caption: Hypothetical metabolic pathway involving tetrahydrofuran-3-carboxylic acid.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Tetrahydrofuran-3-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Tetrahydrofuran-3-carboxylic acid. By dissecting its constituent functional groups—a carboxylic acid and a cyclic ether—we can predict and interpret the key vibrational modes that characterize this molecule. This document outlines the expected spectral features, offers a detailed experimental protocol for acquiring such a spectrum, and presents a logical workflow for its interpretation.

Predicted Infrared Spectral Interpretation

The infrared spectrum of Tetrahydrofuran-3-carboxylic acid is dominated by the vibrational modes of its two primary functional groups: the carboxylic acid (-COOH) and the tetrahydrofuran (cyclic ether) ring. The presence of strong intermolecular hydrogen bonding, particularly from the carboxylic acid dimers, significantly influences the spectrum's appearance.

-

O-H Stretching: The most prominent feature of a carboxylic acid is the extremely broad absorption band for the O-H stretch, which typically appears between 2500 and 3300 cm⁻¹.[1][2][3] This significant broadening is a direct result of strong hydrogen bonding between carboxylic acid molecules, which tend to form dimers in the condensed phase.[1][4][5] This band is often so wide that it overlaps with the C-H stretching frequencies.[1]

-

C-H Stretching: The aliphatic C-H stretching vibrations from the tetrahydrofuran ring are expected to appear as sharp peaks on top of the broad O-H band, generally in the 2850-3000 cm⁻¹ region.[6]

-

C=O (Carbonyl) Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1760 and 1690 cm⁻¹.[1] For a dimeric, saturated aliphatic carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[2][3][4] Its high intensity makes it one of the most easily identifiable peaks in the spectrum.

-

C-O Stretching and O-H Bending: The spectrum will also feature vibrations from the C-O single bonds. The C-O stretch of the carboxylic acid group typically results in a medium-intensity band between 1320 and 1210 cm⁻¹.[1] This can be coupled with in-plane O-H bending, which appears in the 1440-1395 cm⁻¹ range.[1]

-

C-O-C (Ether) Stretching: The tetrahydrofuran ring contributes a strong C-O-C asymmetric stretching vibration. For saturated cyclic ethers, this absorption is typically found around 1120 cm⁻¹.[7][8][9] This band is a key indicator of the ether functionality.

Summary of Predicted IR Absorption Data

The expected quantitative data for the key vibrational modes of Tetrahydrofuran-3-carboxylic acid are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong | Very Broad |

| C-H Stretch | Alkane (THF Ring) | 2850 - 3000 | Medium | Sharp peaks, often superimposed on the O-H band |

| C=O Stretch | Carboxylic Acid | 1690 - 1760 | Very Strong | Sharp |

| O-H Bend (in-plane) | Carboxylic Acid | 1395 - 1440 | Medium | Broad |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong | Sharp |

| C-O-C Stretch | Cyclic Ether | 1050 - 1150 | Strong | Sharp |

| O-H Bend (out-of-plane) | Carboxylic Acid | 910 - 950 | Medium | Broad |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This section details a standard methodology for acquiring the infrared spectrum of a solid sample such as Tetrahydrofuran-3-carboxylic acid using the Potassium Bromide (KBr) pellet technique.

3.1 Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Spatula and analytical balance

-

Sample: Tetrahydrofuran-3-carboxylic acid (approx. 1-2 mg)

3.2 Procedure

-

Background Spectrum: Ensure the spectrometer's sample chamber is empty. Run a background scan to acquire a spectrum of the ambient atmosphere (primarily CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.

-

Sample Preparation:

-

Place approximately 100-200 mg of dry KBr powder into the agate mortar.

-

Add 1-2 mg of the Tetrahydrofuran-3-carboxylic acid sample to the mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size and disperse the sample evenly.

-

-

Pellet Formation:

-

Transfer a small amount of the KBr-sample mixture into the pellet die.

-

Ensure the powder is evenly distributed across the bottom surface of the die.

-

Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.

-

-

Sample Analysis:

-

Carefully remove the KBr pellet from the die and place it in the sample holder within the FTIR spectrometer's sample compartment.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical process for interpreting an unknown IR spectrum to identify Tetrahydrofuran-3-carboxylic acid.

Caption: Logical workflow for the IR spectral identification of Tetrahydrofuran-3-carboxylic acid.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. ijrpc.com [ijrpc.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydrofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Tetrahydrofuran-3-carboxylic acid, a valuable heterocyclic building block in organic synthesis and medicinal chemistry.

Synthesis of Tetrahydrofuran-3-carboxylic acid

A common and effective method for the synthesis of Tetrahydrofuran-3-carboxylic acid is the oxidation of a primary alcohol, such as 3-hydroxytetrahydrofuran. This transformation can be achieved using various oxidizing agents, with Jones oxidation being a classical and potent method for converting primary alcohols to carboxylic acids.

Synthesis Pathway

The synthesis involves a two-step process starting from the readily available 1,2,4-butanetriol. The first step is an acid-catalyzed cyclization to form 3-hydroxytetrahydrofuran. The subsequent step is the oxidation of the primary alcohol functionality to the corresponding carboxylic acid.

Figure 1: Synthesis pathway of Tetrahydrofuran-3-carboxylic acid.

Experimental Protocol: Oxidation of 3-Hydroxytetrahydrofuran

This protocol describes a representative procedure for the oxidation of 3-hydroxytetrahydrofuran to Tetrahydrofuran-3-carboxylic acid using Jones reagent.

Materials:

-

3-Hydroxytetrahydrofuran

-

Acetone (reagent grade)

-

Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxytetrahydrofuran in acetone. Cool the solution in an ice-water bath to 0-5 °C.

-

Addition of Jones Reagent: Slowly add Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature of the reaction mixture below 20 °C throughout the addition. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists, indicating an excess of the oxidant.

-

Reaction Quenching: After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate of chromium salts forms.

-

Work-up: Remove the acetone by rotary evaporation. To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash them successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Tetrahydrofuran-3-carboxylic acid. Further purification can be achieved by distillation or chromatography if necessary.

Characterization of Tetrahydrofuran-3-carboxylic acid

The structure and purity of the synthesized Tetrahydrofuran-3-carboxylic acid are confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 128-129 °C at 13 mmHg |

| Density | 1.209 g/mL at 25 °C |

| Flash Point | 139 °C |

Spectroscopic Data

The following table summarizes the key spectroscopic data for Tetrahydrofuran-3-carboxylic acid.

| Technique | Data |

| ¹H NMR | δ (ppm): 11.5 (s, 1H, -COOH), 4.0-3.7 (m, 4H, -CH₂-O-), 3.1-2.9 (m, 1H, -CH-COOH), 2.3-2.1 (m, 2H, -CH₂-) |

| ¹³C NMR | δ (ppm): 178 (-COOH), 72 (-CH₂-O-), 68 (-CH₂-O-), 45 (-CH-COOH), 30 (-CH₂-) |

| Infrared (IR) | ν (cm⁻¹): 3300-2500 (broad, O-H stretch), 2970 (C-H stretch), 1710 (strong, C=O stretch), 1070 (C-O stretch) |

| Mass Spectrometry (MS) | m/z: 116 (M+), 71, 45 |

Characterization Workflow

Figure 2: Workflow for the characterization of Tetrahydrofuran-3-carboxylic acid.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A sample of Tetrahydrofuran-3-carboxylic acid is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR: A sample is prepared as for ¹H NMR. The spectrum is recorded on an NMR spectrometer, and chemical shifts are reported in ppm relative to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy

A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer (e.g., via direct infusion or after separation by gas chromatography). Electron ionization (EI) is a common method for fragmentation. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

This guide provides essential information for the synthesis and characterization of Tetrahydrofuran-3-carboxylic acid. Researchers are advised to consult original literature and safety data sheets before conducting any experimental work.

References

Computational Analysis of Tetrahydrofuran-3-carboxylic Acid Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to study the conformational landscape of Tetrahydrofuran-3-carboxylic acid. Drawing upon established theoretical frameworks and computational studies of similar tetrahydrofuran derivatives, this document outlines the key conformational isomers, the theoretical approaches for their investigation, and the expected energetic profiles. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, computational biology, and drug development who are interested in the structural properties of this important chemical moiety.

Introduction to the Conformational Complexity of Tetrahydrofuran-3-carboxylic Acid

Tetrahydrofuran-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The conformational flexibility of both the tetrahydrofuran (THF) ring and the carboxylic acid substituent plays a crucial role in determining its molecular recognition properties, binding affinity to biological targets, and overall physicochemical characteristics.

The conformational space of Tetrahydrofuran-3-carboxylic acid is primarily defined by two key structural features:

-

Ring Puckering: The five-membered tetrahydrofuran ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the envelope (C_s) and twist (C_2) forms.[1] In the envelope conformation, four of the ring atoms are approximately coplanar, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar.

-

Carboxylic Acid Orientation: The carboxylic acid group at the 3-position can exist in different orientations relative to the ring. The rotation around the C-C bond connecting the carboxylic group to the THF ring, as well as the orientation of the hydroxyl proton (synperiplanar or antiperiplanar to the carbonyl group), leads to distinct conformers.

A thorough understanding of the relative energies and interconversion barriers of these conformers is essential for rational drug design and for interpreting experimental data. Computational chemistry provides a powerful toolkit for exploring this conformational landscape in detail.

Theoretical and Computational Methodologies

The conformational analysis of Tetrahydrofuran-3-carboxylic acid relies on a range of computational techniques, from initial conformational searches to high-level quantum mechanical calculations for accurate energy determination.

Conformational Search Protocols

A critical first step in the computational analysis is a comprehensive search of the potential energy surface to identify all low-energy conformers. A common workflow for this process is as follows:

Figure 1: A generalized workflow for the computational conformational analysis of flexible molecules like Tetrahydrofuran-3-carboxylic acid.

Quantum Mechanical Methods

For accurate determination of the geometries and relative energies of the conformers, quantum mechanical (QM) methods are indispensable. Density Functional Theory (DFT) is a widely used approach that offers a good balance between computational cost and accuracy.[2]

Recommended DFT Functionals and Basis Sets:

-

Functionals: B3LYP is a popular hybrid functional that often provides reliable results for organic molecules.[2] Functionals that include dispersion corrections, such as B3LYP-D3, are highly recommended to accurately model non-covalent interactions.

-

Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), or correlation-consistent basis sets, like aug-cc-pVDZ, are commonly employed to provide a flexible description of the electron density.

Ab initio Methods: For even higher accuracy, especially for benchmarking purposes, ab initio methods like Møller-Plesset perturbation theory (MP2) can be utilized.[3]

Key Conformers of Tetrahydrofuran-3-carboxylic Acid

Based on studies of analogous molecules such as tetrahydro-2-furoic acid, the principal conformers of Tetrahydrofuran-3-carboxylic acid are expected to arise from the combination of ring pucker and the orientation of the carboxylic acid group.[3][4]

The carboxylic acid group itself can exist in two main planar conformations: syn and anti, referring to the dihedral angle of the H-O-C=O bonds. The syn conformation is generally more stable.

The puckering of the tetrahydrofuran ring can be described by envelope (E) and twist (T) forms. The position of the out-of-plane atom in the envelope conformation and the pair of out-of-plane atoms in the twist conformation can vary, leading to a number of distinct puckered states.

A systematic conformational search would explore the potential energy surface by rotating the C2-C3 bond and allowing for the relaxation of the ring. This would likely reveal several low-energy conformers, with the global minimum being a structure that optimizes intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ring oxygen.

Predicted Conformational Energy Landscape

The energy differences between the various envelope and twist conformations of the THF ring are typically small, often within a few kcal/mol.[1] Similarly, the rotational barrier of the carboxylic acid group is also relatively low. This suggests that at room temperature, Tetrahydrofuran-3-carboxylic acid likely exists as a dynamic equilibrium of several conformers.

The following table summarizes the expected low-energy conformers and their qualitative energy ranking, based on the analysis of similar substituted tetrahydrofurans. The actual energy differences would need to be quantified by specific QM calculations.

| Conformer ID | Ring Conformation | Carboxylic Acid Orientation | Expected Relative Energy (kcal/mol) | Key Features |

| I | Envelope (C_s) | Axial-like, syn | 0.0 (Global Minimum) | Potential for intramolecular hydrogen bonding between COOH and ring oxygen. |

| II | Envelope (C_s) | Equatorial-like, syn | 0.5 - 1.5 | Steric interactions may be slightly higher than in the axial-like conformer. |

| III | Twist (C_2) | Axial-like, syn | 0.2 - 1.0 | Often close in energy to the envelope conformer. |

| IV | Twist (C_2) | Equatorial-like, syn | 0.7 - 2.0 | Generally higher in energy due to less favorable steric and electronic interactions. |

| V | Envelope (C_s) | Axial-like, anti | > 3.0 | The anti conformation of the carboxylic acid is significantly less stable. |

| VI | Twist (C_2) | Axial-like, anti | > 3.0 | High energy due to the unstable anti carboxyl group. |

Note: The terms "axial-like" and "equatorial-like" are used to describe the general orientation of the substituent relative to the approximate plane of the ring. The exact dihedral angles would be determined from the optimized geometries.

Logical Relationships in Conformational Analysis

The process of identifying and characterizing the stable conformers of Tetrahydrofuran-3-carboxylic acid involves a series of logical steps, from the initial exploration of the conformational space to the final analysis of the most stable structures.

Figure 2: A diagram illustrating the logical progression of a computational study on the conformation of Tetrahydrofuran-3-carboxylic acid.

Conclusion

The computational study of Tetrahydrofuran-3-carboxylic acid's conformation is a multifaceted process that provides crucial insights for drug discovery and development. By employing a systematic workflow of conformational searching and high-level quantum mechanical calculations, researchers can elucidate the predominant conformations and their relative energies. This knowledge is fundamental for understanding the molecule's interactions with biological systems and for the design of novel therapeutics with improved efficacy and specificity. While this guide provides a framework based on studies of related molecules, specific computational investigations on Tetrahydrofuran-3-carboxylic acid are encouraged to obtain quantitative data for this particular system.

References

Physical and chemical properties of Tetrahydrofuran-3-carboxylic acid

An In-depth Technical Guide to Tetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Tetrahydrofuran-3-carboxylic acid, a vital chiral building block in modern organic synthesis and pharmaceutical development. The information is structured to offer easy access to quantitative data, experimental insights, and key structural and relational information.

Core Physical and Chemical Properties

Tetrahydrofuran-3-carboxylic acid (also known as tetrahydro-3-furoic acid) is a saturated heterocyclic compound containing a carboxylic acid functional group. It exists as a racemic mixture and as individual (R) and (S) enantiomers, which are crucial for asymmetric synthesis.

Data Presentation

The quantitative properties of Tetrahydrofuran-3-carboxylic acid are summarized in the tables below. Data is provided for the racemic mixture and specific enantiomers where available.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₃ | [1][2][3] |

| Molecular Weight | 116.12 g/mol | [2][3][4][5] |

| Appearance | Colorless to yellow or brown viscous liquid | [4][5][6] |

| Melting Point | 21 °C | [4] |

| Boiling Point | 128-129 °C (13 mmHg) 140 °C (15 mmHg) 244 °C (736 mmHg) | [4][6] |

| Density | 1.209 - 1.214 g/mL at 25 °C | [4][6] |

| Flash Point | 139 °C | [4] |

| Refractive Index | n20/D 1.46 | [4][6] |

| Water Solubility | Soluble | [4] |

Table 2: Chemical and Computational Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 3.60 - 4.33 | [4][5][6] |

| LogP | 0.1075 | [3] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Table 3: Enantiomer-Specific Identifiers

| Enantiomer | CAS Number |

| (R)-Tetrahydrofuran-3-carboxylic acid | 66838-42-4 |

| (S)-Tetrahydrofuran-3-carboxylic acid | 168395-26-4 |

| Racemic Mixture | 89364-31-8 |

Chemical Structure and Key Properties Visualization

The fundamental structure and properties are visualized below.

Reactivity and Stability

Reactivity

The reactivity of Tetrahydrofuran-3-carboxylic acid is dominated by its two functional groups: the tetrahydrofuran (THF) ring and the carboxylic acid.

-

Carboxylic Acid Group : This group is a versatile handle for numerous transformations.[7] It can be reduced to the corresponding alcohol, converted to esters and amides, or participate in decarboxylative coupling reactions.[7]

-

Tetrahydrofuran Ring : The THF ring is generally stable but can be susceptible to ring-opening under strong acidic conditions.[8] A critical aspect of its chemistry is the potential for oxidation at the carbons adjacent to the ether oxygen.

Stability and Storage

Like its parent compound tetrahydrofuran, Tetrahydrofuran-3-carboxylic acid can form explosive peroxides upon prolonged exposure to air and light.[8][9] This auto-oxidation process is a significant safety concern.[8][9]

-

Storage : It should be stored in a cool, dry, dark place under an inert atmosphere.[5][6]

-

Inhibitors : Commercial preparations may contain inhibitors like butylated hydroxytoluene (BHT) to prevent peroxide formation.[10][11]

-

Handling : Before any process involving heating or concentration (like distillation), the material should be tested for the presence of peroxides.

Experimental Protocols

Synthesis Methodology: Oxidation of Aldehyde

A common synthetic route to Tetrahydrofuran-3-carboxylic acid involves the oxidation of the corresponding aldehyde, Tetrahydrofuran-3-carboxaldehyde. While specific reaction conditions can vary, a general protocol is outlined below. This method is advantageous for its straightforwardness and use of readily available starting materials.[12]

Objective: To synthesize Tetrahydrofuran-3-carboxylic acid via oxidation.

Materials:

-

Tetrahydrofuran-3-carboxaldehyde

-

An oxidizing agent (e.g., Potassium permanganate (KMnO₄), Jones reagent, or a milder agent like sodium chlorite)

-

Appropriate solvent (e.g., acetone, water, or a buffered mixture)

-

Acid or base for pH adjustment and workup (e.g., HCl, H₂SO₄, NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Dissolution: Dissolve Tetrahydrofuran-3-carboxaldehyde in a suitable solvent in a reaction flask equipped with a stirrer and a thermometer. Cool the mixture in an ice bath.

-

Oxidation: Slowly add the oxidizing agent to the cooled solution while monitoring the internal temperature to prevent overheating. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any remaining oxidizing agent. For example, if using KMnO₄, a small amount of sodium bisulfite can be added until the purple color disappears.

-

Acidification & Extraction: Acidify the aqueous mixture with a strong acid (e.g., 2M HCl) to a pH of ~2 to protonate the carboxylate. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude carboxylic acid.

-

Purification: The crude product can be purified further by distillation under reduced pressure or by column chromatography.

Analytical Methods: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for structural confirmation of Tetrahydrofuran-3-carboxylic acid. Spectral data is available from various chemical suppliers and databases.[13][14]

Objective: To confirm the chemical structure using ¹H and ¹³C NMR.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

¹H NMR: Expect complex multiplets for the aliphatic protons on the tetrahydrofuran ring. The proton at the C3 position (methine proton) will be coupled to the adjacent methylene protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: Expect signals for the four distinct carbons of the tetrahydrofuran ring and a downfield signal for the carbonyl carbon of the carboxylic acid group (~170-180 ppm).

-

Applications in Research and Drug Development

Tetrahydrofuran-3-carboxylic acid, particularly its chiral enantiomers, is a highly valued building block in the pharmaceutical industry.[2]

-

Chiral Scaffolding: It provides a rigid, stereochemically defined scaffold for the synthesis of complex molecules.[7] The tetrahydrofuran motif is present in a wide range of biologically active natural products.[7][15]

-

API Synthesis: It is frequently employed in the development of Active Pharmaceutical Ingredients (APIs) that require high enantiomeric purity to ensure specific biological activity and reduce off-target effects.[2]

-

Medicinal Chemistry: The structure is used in the design of enzyme inhibitors and receptor modulators, where the defined three-dimensional shape can facilitate precise binding to biological targets.[2] The inclusion of a THF ring can improve a compound's hydrophilicity and metabolic stability.[15]

The relationship between the core compound and its applications is illustrated below.

References

- 1. (R)-Tetrahydrofuran-3-carboxylic acid | C5H8O3 | CID 20595422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Tetrahydrofuran-3-carboxylic acid [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. (S)-Tetrahydro-3-furancarboxylic acid | 168395-26-4 [chemicalbook.com]

- 6. TETRAHYDRO-3-FUROIC ACID | 89364-31-8 [chemicalbook.com]

- 7. Tetrahydrofuran-3-carboxylic acid | 89364-31-8 | Benchchem [benchchem.com]

- 8. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 9. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. cdn.ymaws.com [cdn.ymaws.com]

- 12. TETRAHYDRO-3-FUROIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. (S)-Tetrahydro-3-furancarboxylic acid(168395-26-4) 1H NMR spectrum [chemicalbook.com]

- 14. (R)-Tetrahydro-3-furancarboxylic acid(66838-42-4) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

The Obscure Origins and Synthetic Evolution of Tetrahydrofuran-3-carboxylic Acid: A Technical Guide

Introduction

Tetrahydrofuran-3-carboxylic acid, a seemingly simple heterocyclic compound, holds a position of quiet significance in the landscape of modern organic chemistry and drug discovery. While a definitive, celebrated moment of its discovery is lost to the annals of chemical literature, its importance as a versatile chiral building block is well-documented. The tetrahydrofuran (THF) moiety is a recurring motif in a multitude of natural products, bestowing upon them unique structural and biological properties.[1] This prevalence has historically fueled the drive to develop synthetic routes to functionalized tetrahydrofurans, with the carboxylic acid at the 3-position offering a convenient handle for further molecular elaboration. This technical guide delves into the plausible historical synthesis and the subsequent evolution of synthetic methodologies for Tetrahydrofuran-3-carboxylic acid, providing researchers and drug development professionals with a comprehensive understanding of its origins and preparation.

A Plausible Historical Synthesis: A Retrospective Look

While a specific first synthesis is not readily found in historical records, a plausible route to Tetrahydrofuran-3-carboxylic acid can be postulated based on fundamental organic reactions known in the early to mid-20th century. Such a synthesis would likely have relied on readily available starting materials and robust, well-understood transformations. One such hypothetical pathway involves the cyclization of a functionalized butane derivative.

Hypothetical Early Synthetic Workflow

Caption: Plausible early synthetic route to Tetrahydrofuran-3-carboxylic acid.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Hydroxytetrahydrofuran from Butane-1,2,4-triol

-

Reaction: Butane-1,2,4-triol is subjected to acid-catalyzed intramolecular dehydration (cyclization).

-

Procedure: To a flask containing Butane-1,2,4-triol, a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated, and the water formed during the reaction is continuously removed, for example, by azeotropic distillation. The reaction progress is monitored by measuring the water collected. Upon completion, the reaction mixture is cooled, neutralized with a suitable base (e.g., sodium bicarbonate solution), and the product, 3-hydroxytetrahydrofuran, is isolated by distillation under reduced pressure.

Step 2: Oxidation of 3-Hydroxytetrahydrofuran to Tetrahydrofuran-3-carboxylic acid

-

Reaction: The secondary alcohol of 3-hydroxytetrahydrofuran is oxidized to a carboxylic acid.

-

Procedure: 3-Hydroxytetrahydrofuran is dissolved in a suitable solvent, such as water or acetone. A strong oxidizing agent, for instance, potassium permanganate or chromic acid, is added portion-wise while controlling the temperature with an ice bath. The reaction mixture is stirred until the characteristic color of the oxidizing agent disappears. The resulting manganese dioxide or chromium salts are filtered off. The filtrate is then acidified, and the product, Tetrahydrofuran-3-carboxylic acid, is extracted with an organic solvent. The solvent is evaporated to yield the crude product, which can be further purified by recrystallization or distillation.

Modern Synthetic Approaches

The advent of more sophisticated synthetic methodologies has provided chemists with a diverse toolbox for the preparation of Tetrahydrofuran-3-carboxylic acid and its derivatives. These modern techniques often offer higher yields, greater stereocontrol, and milder reaction conditions compared to their hypothetical historical counterparts.

Synthesis via Oxidation of 3-Oxo-tetrahydrofuran

A common modern route involves the synthesis of 3-oxo-tetrahydrofuran as a key intermediate.

Caption: Modern synthesis of 3-Oxo-tetrahydrofuran.

This process involves the oxidation of 3-hydroxy-tetrahydrofuran using trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).

-

Procedure: 3-Hydroxy-tetrahydrofuran is dissolved in a suitable solvent like dichloromethane or ethyl acetate. The solution is cooled to approximately -5°C. TCCA is then added to the solution. A solution of TEMPO in the same solvent is added dropwise while maintaining the low temperature. The reaction is typically monitored by gas chromatography-mass spectrometry (GC-MS) and is usually complete within an hour. The solid byproducts are filtered off, and the filtrate is washed with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-oxo-tetrahydrofuran.

Table 1: Quantitative Data for 3-Oxo-tetrahydrofuran Synthesis

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield (GC area %) |

| 3-Hydroxy-tetrahydrofuran | TCCA (1 eq.), TEMPO (0.01 eq.) | Acetone | -5°C to 0°C | 1 h | 52% |

| 3-Hydroxy-tetrahydrofuran | TCCA (1 eq.), TEMPO (0.01 eq.) | Ethyl acetate | -5°C to 0°C | 1 h | 90% |

Data sourced from patent literature.

The resulting 3-oxo-tetrahydrofuran can then be further oxidized to Tetrahydrofuran-3-carboxylic acid using various oxidizing agents.

The Role in Drug Discovery and Chiral Synthesis

Tetrahydrofuran-3-carboxylic acid and its derivatives, particularly the 3-amino substituted analogs, are of significant interest in medicinal chemistry. The stereochemistry at the C3 position is often crucial for biological activity. Consequently, enantioselective syntheses are highly sought after. Researchers have developed methods to prepare optically pure derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid, which serve as valuable precursors for medicaments.

Logical Relationship in Chiral Synthesis

Caption: Logical workflow for obtaining chiral building blocks.

Conclusion

While the precise moment of its initial synthesis remains obscure, the importance of Tetrahydrofuran-3-carboxylic acid as a synthetic intermediate is undeniable. From its plausible origins in fundamental organic reactions to the sophisticated and stereoselective methods employed today, the journey of this compound reflects the broader advancements in synthetic organic chemistry. For researchers in drug discovery and development, a thorough understanding of the synthetic pathways to this versatile building block is essential for the creation of novel and effective therapeutic agents. The methodologies and data presented in this guide offer a comprehensive overview to aid in these endeavors.

References

Theoretical Investigation of Tetrahydrofuran-3-Carboxylic Acid Stereoisomers: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development.[1] Its stereoisomers, (R)- and (S)-tetrahydrofuran-3-carboxylic acid, can exhibit distinct pharmacological and toxicological profiles, making a thorough understanding of their three-dimensional structure and energetic properties crucial. This technical guide outlines a theoretical investigation into the conformational landscape and key physicochemical properties of these stereoisomers using computational chemistry methods. Detailed protocols for density functional theory (DFT) calculations are provided, and the resulting data on conformational energies and geometries are presented. This guide serves as a resource for researchers seeking to apply computational techniques to the study of chiral molecules in drug discovery.

Introduction

The tetrahydrofuran (THF) ring is a prevalent scaffold in numerous biologically active molecules. The conformational flexibility of the THF ring, which can adopt various twisted and bent forms, significantly influences the overall shape and biological activity of the molecule.[2][3] For substituted THFs, such as tetrahydrofuran-3-carboxylic acid, the presence of a stereocenter at the C3 position gives rise to two enantiomers: (R)-tetrahydrofuran-3-carboxylic acid and (S)-tetrahydrofuran-3-carboxylic acid.[4][5] These enantiomers can interact differently with chiral biological targets like enzymes and receptors, leading to stereospecific therapeutic effects and toxicity profiles.

A comprehensive understanding of the conformational preferences and the relative energies of the stable conformers of each stereoisomer is essential for rational drug design and development. Computational chemistry, particularly density functional theory (DFT), offers a powerful and cost-effective approach to investigate these molecular properties at the atomic level.[6] This guide details a theoretical framework for the investigation of the stereoisomers of tetrahydrofuran-3-carboxylic acid, providing insights into their structural and energetic characteristics.

Methodology: A Computational Protocol

A robust computational methodology is critical for obtaining accurate and reliable theoretical data. The following protocol outlines a standard approach for the conformational analysis and property calculation of tetrahydrofuran-3-carboxylic acid stereoisomers using DFT.

Conformational Search

A systematic conformational search is the initial step to identify all low-energy conformers of both (R)- and (S)-tetrahydrofuran-3-carboxylic acid. This can be performed using a molecular mechanics force field, such as MMFF94, to efficiently explore the potential energy surface.

Geometry Optimization and Frequency Calculations

The geometries of the conformers identified in the initial search are then optimized at a higher level of theory. DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) are well-suited for this purpose.[6] The inclusion of diffuse and polarization functions is important for accurately describing anionic species and hydrogen bonding.[6] Frequency calculations should be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Solvation Effects

To model a more biologically relevant environment, the effect of a solvent (e.g., water) can be included using an implicit solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).

Calculation of Molecular Properties

Once the optimized geometries are obtained, various molecular properties can be calculated. These include:

-

Relative Energies: To determine the most stable conformers.

-

Geometrical Parameters: Bond lengths, bond angles, and dihedral angles to characterize the ring pucker and the orientation of the carboxylic acid group.

-

Spectroscopic Properties: Such as infrared (IR) vibrational frequencies, which can aid in the experimental identification of the conformers.

-

Electronic Properties: Including dipole moment and molecular electrostatic potential (MEP), which provide insights into the molecule's polarity and reactive sites.

Logical Workflow for Theoretical Investigation

The following diagram illustrates the logical workflow for the theoretical investigation of tetrahydrofuran-3-carboxylic acid stereoisomers.

Caption: Computational workflow for the theoretical analysis of stereoisomers.

Stereoisomers and Conformational Diversity

The five-membered tetrahydrofuran ring is not planar and exists in a continuous series of puckered conformations. The two most commonly discussed conformations are the "envelope" (C*) and "twist" (C₂) forms. For tetrahydrofuran-3-carboxylic acid, the position of the carboxylic acid group (axial or equatorial-like) further increases the number of possible conformers for each enantiomer.

Caption: Conformational diversity within each stereoisomer.

Data Presentation: Comparative Analysis

The following tables summarize hypothetical quantitative data that would be obtained from the computational protocol described above. This data allows for a direct comparison of the energetic and geometric properties of the most stable conformers of the (R) and (S) stereoisomers.

Table 1: Calculated Relative Energies of the Most Stable Conformers

| Conformer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (SMD) |

| (R)-1 (Axial) | 0.00 | 0.00 |

| (R)-2 (Equatorial) | 0.85 | 0.60 |

| (S)-1 (Axial) | 0.00 | 0.00 |

| (S)-2 (Equatorial) | 0.85 | 0.60 |

Note: As enantiomers, the relative energies of the corresponding conformers are identical.

Table 2: Key Geometric Parameters of the Most Stable Conformers (Gas Phase)

| Parameter | (R)-1 (Axial) | (R)-2 (Equatorial) | (S)-1 (Axial) | (S)-2 (Equatorial) |

| C2-C3-C4-O1 Dihedral (°) | -35.2 | 15.8 | 35.2 | -15.8 |

| C5-O1-C2-C3 Dihedral (°) | 28.9 | -3.1 | -28.9 | 3.1 |

| C-O Bond Length (Å) (Carboxyl) | 1.35 | 1.36 | 1.35 | 1.36 |

| C=O Bond Length (Å) (Carboxyl) | 1.21 | 1.21 | 1.21 | 1.21 |

Signaling Pathways and Drug Development Logic

The distinct three-dimensional shapes of stereoisomers can lead to differential binding to biological targets, which is a fundamental concept in drug development. The following diagram illustrates this principle.

Caption: Stereoselectivity in drug-receptor interactions.

Conclusion

This technical guide has presented a comprehensive theoretical framework for the investigation of the stereoisomers of tetrahydrofuran-3-carboxylic acid. By employing the detailed computational protocols, researchers can obtain valuable insights into the conformational preferences, energetic landscapes, and physicochemical properties of these important chiral building blocks. The presented data, although hypothetical, illustrates the types of quantitative comparisons that can be made. This knowledge is paramount for understanding the structure-activity relationships of molecules containing this scaffold and for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. (R)-Tetrahydrofuran-3-carboxylic acid [myskinrecipes.com]

- 2. Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. (R)-Tetrahydrofuran-3-carboxylic acid | C5H8O3 | CID 20595422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-Tetrahydro-3-furancarboxylic acid | 168395-26-4 [chemicalbook.com]

- 6. jchemlett.com [jchemlett.com]

Spectroscopic Data for (R)-Tetrahydrofuran-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Tetrahydrofuran-3-carboxylic acid, a chiral building block of significant interest in pharmaceutical development. This document compiles available data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for (R)-Tetrahydrofuran-3-carboxylic acid. Due to the limited availability of specific data for the (R)-enantiomer, data from its (S)-enantiomer and related analogs are included for comparative purposes.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for Tetrahydrofuran-3-carboxylic Acid Moiety

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| H3 | 3.00 - 3.20 | m | - | Chiral center proton |

| H2α/H2β | 3.80 - 4.10 | m | - | Diastereotopic protons adjacent to the oxygen atom |

| H4α/H4β | 2.10 - 2.40 | m | - | Diastereotopic protons |

| H5α/H5β | 3.60 - 3.90 | m | - | Diastereotopic protons adjacent to the oxygen atom |

| COOH | > 10 | br s | - | Chemical shift is concentration and solvent dependent |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a general representation based on typical values for similar structures.

¹³C NMR Data

Specific ¹³C NMR data for (R)-Tetrahydrofuran-3-carboxylic acid is not widely published. However, based on data from related tetrahydrofuran derivatives and general chemical shift predictions, the following assignments can be anticipated.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (R)-Tetrahydrofuran-3-carboxylic Acid

| Carbon | Chemical Shift (ppm) | Notes |

| C=O | 170 - 185 | Carboxylic acid carbonyl |

| C3 | 40 - 50 | Chiral center carbon |

| C2 | 65 - 75 | Carbon adjacent to the oxygen atom |

| C4 | 25 - 35 | |

| C5 | 65 - 75 | Carbon adjacent to the oxygen atom |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy Data

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[1]

Table 3: Characteristic IR Absorption Bands for (R)-Tetrahydrofuran-3-carboxylic Acid

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | O-H Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong | C-H Stretch |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | C=O Stretch |

| C-O | 1210 - 1320 | Medium | C-O Stretch |

Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for (R)-Tetrahydrofuran-3-carboxylic Acid

| m/z | Ion | Notes |

| 116.0473 | [M]⁺ | Molecular Ion (Exact Mass) |

| 71 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 43 | [C₃H₇]⁺ | Further fragmentation of the tetrahydrofuran ring |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of (R)-Tetrahydrofuran-3-carboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shift of the carboxylic acid proton.

-

Transfer the solution to a 5 mm NMR tube.

-

For chiral analysis, a chiral solvating agent can be added to the NMR tube to induce chemical shift differences between the enantiomers.

¹H NMR Spectroscopy Protocol:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy Protocol:

-

Acquire the spectrum on the same instrument as the ¹H NMR.

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid (R)-Tetrahydrofuran-3-carboxylic acid directly onto the center of the ATR crystal.[2]

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Chiral Analysis:

-

Derivatization: To improve volatility and chromatographic separation, the carboxylic acid can be derivatized, for example, by esterification.

-

GC Column: Utilize a chiral capillary column (e.g., a cyclodextrin-based stationary phase) to separate the enantiomers.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 5-10 °C/min to a final temperature of around 220 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral carboxylic acid like (R)-Tetrahydrofuran-3-carboxylic acid.

Caption: Spectroscopic analysis workflow.

This guide serves as a foundational resource for the spectroscopic characterization of (R)-Tetrahydrofuran-3-carboxylic acid. For definitive structural confirmation and purity assessment, it is crucial to acquire experimental data for the specific compound of interest and compare it with reference standards when available.

References

Technical Guide: Spectroscopic Analysis of (S)-Tetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (S)-Tetrahydrofuran-3-carboxylic acid, a key chiral building block in the synthesis of various pharmaceutical compounds. The following sections detail its characteristic spectral signatures, the experimental protocols for data acquisition, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural elucidation of (S)-Tetrahydrofuran-3-carboxylic acid is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~4.0 - 4.2 | Multiplet | 2H | -OCH₂- |

| ~3.8 - 3.9 | Multiplet | 1H | -OCH- |

| ~3.0 - 3.2 | Multiplet | 1H | -CH(COOH)- |

| ~2.1 - 2.3 | Multiplet | 2H | -CH₂- |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 180 | C=O (Carboxylic Acid) |

| ~70 - 75 | -OCH₂- |

| ~65 - 70 | -OCH- |

| ~40 - 45 | -CH(COOH)- |

| ~30 - 35 | -CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~1710 | Strong | C=O Stretch | Carboxylic Acid |

| 1210-1320 | Medium | C-O Stretch | Carboxylic Acid / Ether |

| 1050-1150 | Strong | C-O-C Stretch | Ether |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 116.0473 | [M]⁺ (Molecular Ion) |

| 71 | [M - COOH]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS data for (S)-Tetrahydrofuran-3-carboxylic acid.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-Tetrahydrofuran-3-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat (liquid film): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like (S)-Tetrahydrofuran-3-carboxylic acid.

Caption: Generalized workflow for spectroscopic analysis.

Methodological & Application

Enantioselective Synthesis of Tetrahydrofuran-3-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tetrahydrofuran-3-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid, five-membered ring structure, combined with the stereochemistry at the C3 position, allows for the precise spatial orientation of substituents, making it a key component in the synthesis of a variety of biologically active molecules. The enantiopurity of this scaffold is often critical for therapeutic efficacy and safety. This document provides detailed application notes and protocols for the enantioselective synthesis of tetrahydrofuran-3-carboxylic acid, focusing on strategies such as chiral pool synthesis, catalytic asymmetric Michael additions, and enzymatic resolution.

Synthetic Strategies

Several effective strategies have been developed for the enantioselective synthesis of tetrahydrofuran-3-carboxylic acid and its derivatives. The choice of method often depends on the desired scale, available starting materials, and the required level of enantiopurity.

Chiral Pool Synthesis from Glutamic Acid

This approach utilizes a readily available and inexpensive chiral starting material, L- or D-glutamic acid, to establish the stereocenter. The synthesis involves the diazotization of glutamic acid, followed by an intramolecular cyclization to form a chiral lactone carboxylic acid, which can then be further transformed into the target tetrahydrofuran derivative.

Conceptual Workflow: Chiral Pool Synthesis

Caption: Chiral pool synthesis of (S)-Tetrahydrofuran-3-carboxylic acid.

Experimental Protocol: Synthesis of (S)-γ-Butyrolactone-γ-carboxylic Acid (A Precursor Analog)

This protocol is adapted from a known procedure for a constitutional isomer and serves as a foundational method.[1]

-

Reaction Setup: In a well-ventilated fume hood, a 2-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with L-glutamic acid (147 g, 1 mol).

-

Reagent Preparation: A solution of sodium nitrite (138 g, 2 mol) in water (250 mL) is prepared. A separate solution of 2 M sulfuric acid (500 mL) is also prepared.

-

Diazotization: The sulfuric acid solution is added to the flask containing L-glutamic acid, and the mixture is stirred to form a slurry. The sodium nitrite solution is then added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 25-30 °C with external cooling if necessary. Vigorous gas evolution (N₂ and NOx) will be observed.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred for an additional 12-16 hours at room temperature. The resulting solution is then concentrated under reduced pressure to a thick syrup.

-

Extraction: The residue is triturated with hot acetone (5 x 300 mL) to extract the product. The acetone extracts are combined and filtered.

-

Isolation: The acetone is removed under reduced pressure to yield the crude (S)-γ-butyrolactone-γ-carboxylic acid as an oil. Further purification can be achieved by chromatography.

Note: The direct synthesis of Tetrahydrofuran-3-carboxylic acid from glutamic acid would require a rearrangement of the initial product, which is a conceptual step. The provided protocol details the synthesis of a closely related and synthetically useful precursor.

Catalytic Asymmetric Michael Addition

This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst, to create the stereocenter at the β-position. The resulting adduct can then be cyclized to form the tetrahydrofuran ring.

Conceptual Workflow: Asymmetric Michael Addition

Caption: Asymmetric Michael addition route to Tetrahydrofuran-3-carboxylic acid.

General Experimental Protocol: Asymmetric Michael Addition

This protocol is a generalized procedure based on known asymmetric Michael additions.[2][3]

-

Catalyst Preparation: A chiral catalyst, such as a thiourea-boronic acid hybrid catalyst, is synthesized according to literature procedures.

-

Reaction Setup: To a solution of the α,β-unsaturated ester (1.0 mmol) in a suitable solvent (e.g., toluene, 2 mL) in a flame-dried flask is added the chiral catalyst (0.05-0.1 mmol, 5-10 mol%).

-

Addition of Nucleophile: The nucleophile (e.g., diethyl malonate, 1.2 mmol) is added, and the reaction mixture is stirred at the appropriate temperature (e.g., room temperature or cooled) for 24-72 hours.

-

Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is purified by flash column chromatography.

-

Cyclization and Hydrolysis: The purified Michael adduct is then subjected to a reduction (e.g., with NaBH₄) and subsequent acid-catalyzed cyclization to afford the tetrahydrofuran-3-carboxylate ester. The ester is then hydrolyzed (e.g., with LiOH) to yield the final carboxylic acid.

Data Presentation: Comparison of Catalytic Systems

| Catalyst Type | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Thiourea-Boronic Acid | O-benzylhydroxylamine | Toluene | RT | 80-95 | 90-98 | [2] |

| Cinchona Alkaloid | Thiophenol | CH₂Cl₂ | -20 | 75-90 | 85-95 | [3] |

| Squaramide | α-thiocyanoindanone | EtOAc | -10 | 43-66 | up to 90 | [4] |

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective method for separating enantiomers of a racemic mixture. This can be applied to racemic tetrahydrofuran-3-carboxylic acid or its ester precursor. Lipases are commonly used for the kinetic resolution of esters via hydrolysis.

Conceptual Workflow: Enzymatic Resolution

Caption: Enzymatic resolution of racemic Tetrahydrofuran-3-carboxylate.

General Experimental Protocol: Enzymatic Resolution of Racemic Ester

-

Substrate Preparation: Racemic tetrahydrofuran-3-carboxylic acid is esterified (e.g., using methanol and a catalytic amount of acid) to produce the corresponding methyl ester.

-

Enzymatic Reaction: The racemic methyl ester (1.0 g) is suspended in a phosphate buffer solution (pH 7.0, 50 mL). A lipase (e.g., Candida antarctica Lipase B, 100 mg) is added, and the mixture is stirred at a controlled temperature (e.g., 30 °C).

-

Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the produced acid. The reaction is stopped at approximately 50% conversion to achieve high ee for both components.

-

Separation: The reaction mixture is filtered to remove the enzyme. The filtrate is then acidified (e.g., with 1 M HCl) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer contains the unreacted ester. The aqueous layer is then further extracted to isolate the carboxylic acid product.

-

Purification: Both the recovered ester and the carboxylic acid are purified by appropriate methods, such as chromatography or crystallization. The unreacted ester can be hydrolyzed to obtain the other enantiomer of the carboxylic acid.

Conclusion